molecular formula C11H16FNO6 B2927739 Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate CAS No. 1858241-38-9

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate

Cat. No.: B2927739
CAS No.: 1858241-38-9
M. Wt: 277.248
InChI Key: VDUVFIFBSKRSLH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and an amino group, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorine atom, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate involves its interaction with specific molecular targets. The fluorine atom and amino group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate can be compared with other bicyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO2.C2H2O4/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9;3-1(4)2(5)6/h5-7H,2-4,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUVFIFBSKRSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2C1CC(C2)N)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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